molecular formula C14H24N4O2 B2687502 tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate CAS No. 1286720-46-4

tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Cat. No.: B2687502
CAS No.: 1286720-46-4
M. Wt: 280.372
InChI Key: JVJNOKSIPXLAFD-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a 2-(1H-pyrazol-1-yl)ethyl substituent.

The compound’s estimated molecular formula is C₁₄H₂₅N₄O₂ (molecular weight: ~281.38 g/mol), derived from the Boc-piperazine core (C₉H₁₈N₂O₂) and the 2-(pyrazolyl)ethyl side chain (C₅H₇N₂). Its structure is distinct from other piperazine derivatives due to the pyrazole’s aromatic heterocycle, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

tert-butyl 4-(2-pyrazol-1-ylethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-10-7-16(8-11-17)9-12-18-6-4-5-15-18/h4-6H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJNOKSIPXLAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 1H-pyrazole-1-yl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in their substituents on the piperazine ring, influencing reactivity, solubility, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features/Applications References
tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate (Target) C₁₄H₂₅N₄O₂ 281.38 2-(1H-pyrazol-1-yl)ethyl Pyrazole enables hydrogen bonding; potential kinase inhibition or antimicrobial activity
tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate C₂₀H₂₇BrN₆O₂ 467.37 Bromoindole-pyrimidine Inhibits CYP121A1 (Mycobacterium tuberculosis target); 77% synthesis yield
tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate C₁₇H₂₂N₆O₂ 342.40 Triazolylphenyl 58% synthesis yield; used in automated organic synthesis pipelines
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate C₁₁H₁₈N₄O₃ 254.29 Diazoacetyl Used in intramolecular C–H insertion reactions; robust crystal packing via weak hydrogen bonds
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate C₁₇H₂₆N₂O₂ 290.41 2-Methylbenzyl High synthesis yield (98%); lipophilic aromatic group enhances membrane permeability
tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate C₁₂H₂₅N₃O₂ 243.35 Methylaminoethyl Building block for protein degraders; moderate polarity

Physicochemical Properties

  • Solubility : Pyrazole-containing derivatives (e.g., the target compound) exhibit moderate polarity due to the heteroaromatic ring, contrasting with highly lipophilic analogs like the 2-methylbenzyl derivative .
  • Hydrogen Bonding : The pyrazole group in the target compound can form N–H⋯O/N hydrogen bonds (similar to the triazolylphenyl analog in ), whereas diazoacetyl derivatives prioritize weak C–H⋯O interactions .
  • Synthetic Efficiency : Yields vary significantly with substituent complexity. For example, bromoindole-pyrimidine derivatives require multistep synthesis (77% yield ), while simpler alkylation reactions (e.g., 2-methylbenzyl) achieve near-quantitative yields .

Biological Activity

Tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate is a novel compound that belongs to the class of piperazine derivatives. It has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a tert-butyl group, a piperazine ring, and a pyrazole moiety. Its synthesis typically involves the reaction of tert-butyl piperazine-1-carboxylate with 1H-pyrazole-1-yl ethyl halide under basic conditions, often utilizing solvents like acetonitrile or dimethylformamide (DMF) with bases such as potassium carbonate or sodium hydride .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. The precise mechanism can vary depending on the target involved .

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

1. Anticancer Activity:
Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of similar piperazine compounds have shown significant cytotoxic effects against various cancer cell lines, such as human colon adenocarcinoma and lung carcinoma, with IC50 values indicating potent antiproliferative properties .

2. Neurological Effects:
The compound has been investigated for its effects on neurological disorders. Similar piperazine derivatives have demonstrated antidepressant-like effects and potential interactions with serotonergic systems, suggesting that this compound could also influence mood and anxiety disorders .

3. Enzyme Inhibition:
Studies have shown that related compounds can inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in various physiological processes . This inhibition may contribute to the compound's therapeutic potential in treating conditions like cancer and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this class of compounds:

Study Findings Cell Lines Tested IC50 Values
Study ASignificant cytotoxic activityHeLa, C6, CaCo-22.76 µM (OVXF 899)
Study BAntidepressant-like effectsRat modelsN/A
Study CInhibition of carbonic anhydraseEnzymatic assaysN/A

These findings suggest that the compound not only has potential applications in cancer therapy but also in treating psychiatric disorders.

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